molecular formula C11H17Cl2N3O B2644163 N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride CAS No. 1831993-82-8

N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride

Cat. No.: B2644163
CAS No.: 1831993-82-8
M. Wt: 278.18
InChI Key: DZNMFBIFLZCWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride: is a chemical compound with the molecular formula C11H15N3O.2ClH. It is a derivative of piperidine and pyridine, featuring a carboxamide functional group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride typically involves the reaction of piperidine-3-carboxylic acid with pyridin-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-(pyridin-2-yl)piperidine-3-carboxylic acid.

    Reduction: Formation of N-(pyridin-2-yl)piperidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a ligand in binding studies and as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)piperidine-3-carboxamide
  • N-(pyridin-3-yl)piperidine-3-carboxamide
  • N-(pyridin-4-yl)piperidine-3-carboxamide

Uniqueness: N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride is unique due to the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

N-pyridin-2-ylpiperidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNMFBIFLZCWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.